1-chloro-N-(4-phenyl-1,3-thiazol-2-yl)-N-prop-2-enylisoquinoline-3-carboxamide
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Description
1-chloro-N-(4-phenyl-1,3-thiazol-2-yl)-N-prop-2-enylisoquinoline-3-carboxamide, also known as CTPI, is a synthetic compound that belongs to the class of isoquinoline carboxamide derivatives. This compound has been widely studied for its potential applications in medicinal chemistry, particularly in the treatment of cancer and other diseases.
Scientific Research Applications
Antimicrobial Applications
Several studies have synthesized and characterized novel quinoline-thiazole derivatives to explore their antimicrobial potential. For instance, Desai et al. (2012) synthesized quinoline-thiazole derivatives and screened them for antibacterial and antifungal activities against various pathogens including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus, highlighting their significant antimicrobial potential (Desai, N., Shihory, N., Rajpara, K. M., & Dodiya, A., 2012).
Catalytic and Synthetic Applications
Research has also focused on the synthetic utility of related compounds. For example, Miao et al. (2015) described a one-pot synthesis of 2-arylbenzoxazole derivatives via copper-catalyzed C–N and intramolecular C–O couplings, showcasing the compound's role in facilitating efficient synthetic pathways (Miao, D., Shi, X., He, G., Tong, Y., Jiang, Z., & Han, S., 2015).
Biological Activities Beyond Antimicrobial Effects
Additional research includes the exploration of various biological activities. For instance, Zablotskaya et al. (2013) synthesized new derivatives to evaluate their psychotropic, anti-inflammatory, cytotoxic, and antimicrobial activities, revealing multifaceted potential in pharmaceutical applications (Zablotskaya, A., Segal, I., Geronikaki, A., Eremkina, T., Belyakov, S., Petrova, M., Shestakova, I., Zvejniece, L., & Nikolajeva, V., 2013).
properties
IUPAC Name |
1-chloro-N-(4-phenyl-1,3-thiazol-2-yl)-N-prop-2-enylisoquinoline-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3OS/c1-2-12-26(22-25-19(14-28-22)15-8-4-3-5-9-15)21(27)18-13-16-10-6-7-11-17(16)20(23)24-18/h2-11,13-14H,1,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMXQCGKDAIEMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(C1=NC(=CS1)C2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4C(=N3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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